molecular formula C3H7N3O2 B8784515 Methylbiuret CAS No. 6937-91-3

Methylbiuret

Cat. No.: B8784515
CAS No.: 6937-91-3
M. Wt: 117.11 g/mol
InChI Key: ARXFNPUIMZCMPW-UHFFFAOYSA-N
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Description

Methylbiuret, specifically referred to as N,N'-diphenyl-N'-methylbiuret in the literature, is a substituted biuret derivative with structural formula C15H16N3O2. It is synthesized via the reaction of platinum complexes (e.g., [PtCl2(COD)]) with phenyl isocyanate in dichloromethane, followed by hydrochloric acid treatment to yield the pure compound . Characterization employs ¹H/¹³C NMR spectroscopy, elemental analysis, and electrospray mass spectrometry (ESMS). Key spectroscopic features include:

  • ¹H NMR: A phenyl-to-methyl ratio of 2:1 and NH-to-methyl ratio consistent with the absence of adjacent NH and methyl groups.
  • ¹³C NMR: A carbonyl resonance at 154.2 ppm (free compound) or 156.4 ppm (platinum complex), reflecting reduced steric strain in its six-membered metallacyclic structure compared to four-membered precursors (e.g., starting material at 173.8 ppm) .

Properties

CAS No.

6937-91-3

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

1-carbamoyl-3-methylurea

InChI

InChI=1S/C3H7N3O2/c1-5-3(8)6-2(4)7/h1H3,(H4,4,5,6,7,8)

InChI Key

ARXFNPUIMZCMPW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl-N'-phenylurea

Structure : Lacks the biuret backbone, featuring a single urea moiety with methyl and phenyl substituents.
Key Differences :

  • Splitting in ¹H NMR : The methyl group in N-methyl-N'-phenylurea exhibits splitting due to proximity to NH, absent in methylbiuret .
  • Carbonyl Shift : The urea carbonyl resonates at ~160–165 ppm, higher than this compound’s 154.2 ppm, reflecting differences in conjugation and steric effects.
  • Reactivity : this compound’s six-membered metallacyclic structure enables unique insertion reactions (e.g., with phenyl isocyanate), whereas N-methyl-N'-phenylurea lacks such reactivity due to its simpler framework.

Biuret (H₂N–CO–NH–CO–NH₂)

Structure : A symmetrical molecule with two urea units.
Key Differences :

  • Substituents : Biuret lacks aromatic (phenyl) or alkyl (methyl) groups, leading to distinct solubility and reactivity. This compound’s phenyl groups enhance lipophilicity.
  • NMR Profile : Biuret’s NH protons resonate at ~5–6 ppm (broad), while this compound’s NH signals are downfield-shifted (~8–9 ppm) due to conjugation with phenyl groups .

Trifluoroacetamide Derivatives

Structure : Contain electron-withdrawing trifluoromethyl groups (e.g., trifluoroacetamide, 2a-u) .
Key Differences :

  • Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, shifting carbonyl resonances upfield (~165–170 ppm) compared to this compound’s 154.2 ppm .
  • Applications : Trifluoroacetamides are often used in pharmaceuticals for metabolic stability, whereas this compound’s applications are more niche, focusing on metallacyclic chemistry .

Comparative Data Table

Property This compound (N,N'-diphenyl-N'-methylbiuret) N-Methyl-N'-phenylurea Biuret Trifluoroacetamide (Example: 2a)
Structure Six-membered metallacyclic Linear urea derivative Symmetrical urea Linear with CF₃ group
¹³C NMR (CO) 154.2–156.4 ppm 160–165 ppm ~158 ppm 165–170 ppm
¹H NMR (CH₃) Singlet (~3.1 ppm) Split signal N/A Singlet (if isolated)
Synthetic Utility Metallacycle formation, insertion reactions Limited to urea chemistry Fertilizer use Pharmaceutical applications
Key References General knowledge

Research Findings and Implications

  • Steric vs. Electronic Effects : this compound’s upfield carbonyl shift (173.8 ppm → 154.2 ppm) upon metallacycle formation highlights steric relief as a dominant factor over electronic effects .
  • Functional Group Influence : Phenyl groups in this compound enhance stability and enable crystallization control via π-π stacking, unlike N-methyl-N'-phenylurea .
  • Analytical Challenges: Differentiation of this compound from similar compounds requires advanced NMR and ESMS, as noted in analytical guidelines .

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